molecular formula C5H5BrF2O2 B2703737 1-Bromo-1,1-difluoro-2,4-pentanedione CAS No. 164342-73-8

1-Bromo-1,1-difluoro-2,4-pentanedione

Cat. No. B2703737
CAS RN: 164342-73-8
M. Wt: 214.994
InChI Key: UBEWJXPURHXIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-1,1-difluoro-2,4-pentanedione is a research chemical . It is used in a variety of research applications and is available in bulk quantities .


Molecular Structure Analysis

The molecular weight of 1-Bromo-1,1-difluoro-2,4-pentanedione is 214.99 . Its linear formula is C5H5BrF2O2 . The InChI code for this compound is 1S/C5H5BrF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 .

Scientific Research Applications

Thermodynamic Properties

Research on the heat capacities of related bromine and fluorine compounds, such as 1-bromoperfluorooctane, has revealed insights into their thermodynamic properties. These studies involve measuring heat capacities in various states and discovering phase transitions, which are crucial for understanding the substance's behavior under different temperature conditions (Varushchenko et al., 1997).

Extraction and Isotopic Analysis

Bromine pentafluoride, closely related to 1-Bromo-1,1-difluoro-2,4-pentanedione, has been used as a reagent for extracting oxygen from oxides and silicates for isotopic analysis. This method is noted for its high yield and accuracy, crucial for geochemical and petrological studies (Clayton & Mayeda, 1963).

Electrophilic Addition Research

The addition of deuterium bromide to organic compounds, such as indene, provides insights into the mechanisms of electrophilic addition. This research is fundamental for understanding reactions involving bromine and fluorine atoms in organic chemistry (Dewar & Fahey, 1963).

Vibration Spectra and Isomerism

Studies on the vibration spectra of compounds similar to 1-Bromo-1,1-difluoro-2,4-pentanedione, like 1-bromopentane, have provided insights into rotational isomerism. This research is vital for understanding the behavior of molecules in various states of aggregation (Matsuura et al., 1979).

Supramolecular Adsorption Materials

The separation of haloalkane isomers using solid supramolecular adsorption materials, like BrP[5]L, demonstrates the potential of such compounds in industrial applications. This research highlights the role of 1-bromo compounds in selective adsorption and separation processes (Wu et al., 2022).

Safety and Hazards

According to the Safety Data Sheet, 1-Bromo-1,1-difluoro-2,4-pentanedione is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and avoiding breathing fumes, mist, spray, vapors . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

1-bromo-1,1-difluoropentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEWJXPURHXIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1-difluoro-2,4-pentanedione

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